RG7388 -

RG7388

Catalog Number: EVT-8181732
CAS Number:
Molecular Formula: C31H29Cl2F2N3O4
Molecular Weight: 616.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to the MDM2-p53 Axis in Cancer Therapeutics

Role of p53 as a Tumor Suppressor and MDM2-Mediated Regulation

The tumor suppressor protein p53, encoded by the TP53 gene, functions as a critical guardian of genomic integrity. Under physiological conditions, p53 activation induces cell cycle arrest, DNA repair, senescence, or apoptosis in response to cellular stressors such as DNA damage, oncogene activation, or hypoxia [2] [6]. This multifaceted protective mechanism prevents the proliferation of genetically compromised cells, thereby serving as a fundamental barrier against malignant transformation.

Mouse double minute 2 homolog (MDM2) constitutes the primary negative regulator of p53 through an intricately coordinated feedback loop. The MDM2 gene, located on chromosome 12q13-14, encodes a 491-amino acid protein possessing several functional domains:

  • An N-terminal p53-binding domain
  • A central acidic region
  • A zinc finger motif
  • A C-terminal RING finger domain conferring E3 ubiquitin ligase activity [2].

MDM2 regulates p53 through three principal mechanisms:

  • Direct Binding and Transcriptional Inhibition: MDM2 binds to the N-terminal transactivation domain of p53, sterically hindering its interaction with transcriptional co-activators and the basal transcription machinery [2] [6].
  • Nuclear Export: MDM2 facilitates the translocation of p53 from the nucleus to the cytoplasm, sequestering it from its nuclear targets [2].
  • Ubiquitin-Mediated Degradation: Acting as an E3 ubiquitin ligase, MDM2 promotes the attachment of ubiquitin chains to p53. Low MDM2 levels induce monoubiquitination and nuclear export, while elevated MDM2 causes polyubiquitination and subsequent proteasomal degradation [2] [6].

Crucially, p53 transcriptionally activates the MDM2 gene, creating an autoregulatory negative feedback loop that maintains low basal levels of p53 under unstressed conditions [2] [5]. This delicate equilibrium is frequently disrupted in human cancers. While approximately 50% of cancers harbor TP53 mutations, a significant subset retains wild-type p53 but exhibits MDM2 gene amplification and consequent protein overexpression. Such amplification, observed in approximately 5-7% of all tumors (and up to 90% in specific subtypes like dedifferentiated liposarcoma), effectively inactivates p53’s tumor-suppressive function and is associated with aggressive disease, therapy resistance, and poor prognosis [6] [7].

Table 1: Key Functional Domains of MDM2 Protein

DomainLocation (Amino Acids)Primary Function
p53-Binding DomainN-terminal (1-100)Binds p53 transactivation domain; inhibits p53 function
Acidic DomainCentral (200-300)Binds ribosomal proteins and RNA; modulates transcription
Zinc Finger DomainCentral (300-400)Mediates protein-protein and protein-nucleic acid interactions
RING Finger DomainC-terminal (400-491)E3 ubiquitin ligase activity; mediates p53 ubiquitination and degradation

Rationale for Targeting MDM2-p53 Interaction in p53-Wild-Type Cancers

The dependency of cancers with wild-type TP53 but MDM2 amplification on the MDM2-p53 interaction creates a compelling therapeutic vulnerability. Pharmacological inhibition of this interaction aims to reactivate the latent tumor-suppressive functions of wild-type p53. RG7388 (Idasanutlin) exemplifies a clinically advanced small-molecule inhibitor designed to disrupt the MDM2-p53 complex.

Molecular Mechanism of RG7388:RG7388 belongs to the "nutlin" chemical class, specifically engineered to mimic the three critical hydrophobic residues (Phe¹⁹, Trp²³, Leu²⁶) of p53’s α-helical domain that engage the MDM2 binding pocket [3] [5]. Structural optimizations over earlier nutlins (like RG7112) yielded RG7388’s distinctive spiro-oxindole core, conferring significantly enhanced binding affinity (IC₅₀ = 6 nM for MDM2) and selectivity [3] [5]. Upon binding MDM2, RG7388 competitively displaces p53, leading to:

  • Rapid p53 protein stabilization and accumulation
  • Transcriptional activation of p53 target genes (p21, BAX, PUMA, MDM2 itself)
  • Induction of potent cell cycle arrest (G₁/S phase) and intrinsic apoptosis [3] [6] [8].

Table 2: Key Characteristics of RG7388 (Idasanutlin)

PropertyDetailSignificance
Chemical ClassSpiro-isobenzofuranone derivative (Optimized Nutlin)Improved potency & selectivity over 1st gen inhibitors (e.g., RG7112, Nutlin-3a)
Molecular TargetMDM2 p53-binding pocketPrevents p53-MDM2 interaction; stabilizes functional p53
Binding Affinity (IC₅₀)~6 nMHigh potency enables lower therapeutic doses
Mechanism of Actionp53 stabilization → p21-mediated cell cycle arrest → BAX/PUMA-dependent apoptosisRestores tumor suppressive signaling in p53WT cancers
Key DifferentiatorOral bioavailabilityFacilitates clinical dosing regimens

Therapeutic Applications and Evidence:RG7388 demonstrates pronounced preclinical activity in diverse cancer models harboring wild-type p53 and MDM2 dependence:

  • Leukemia: In acute myeloid leukemia (AML) models and primary patient samples, RG7388 potently stabilizes p53, upregulates pro-apoptotic proteins (e.g., PUMA, NOXA), and induces apoptosis. Clinical responses correlate with baseline MDM2 protein expression levels in leukemic blasts [1] [3].
  • Sarcoma: Osteosarcoma cell lines (e.g., SJSA-1, exhibiting inherent MDM2 amplification) show exceptional sensitivity to RG7388. In vivo, RG7388 causes significant tumor regression [3] [6].
  • Glioblastoma: Glioma stem cells (GSCs), which exhibit significantly higher MDM2 expression than their non-stem counterparts, display preferential sensitivity to RG7388. Treatment induces robust p53 activation and caspase-dependent apoptosis specifically in GSCs, highlighting a potential strategy for targeting the therapy-resistant cell population responsible for recurrence [6].
  • Solid Tumors: Activity has been documented in hepatocellular carcinoma (HepG2), neuroblastoma (SH-SY5Y), and liposarcoma models [3] [6] [8].

Overcoming Resistance and Enhancing Efficacy:Despite initial efficacy, acquired resistance to RG7388 can emerge, often mediated by TP53 mutations (e.g., His¹⁹³Arg mutation in neuroblastoma models) that impair p53 transcriptional function [8]. Strategies to overcome or prevent resistance include:

  • Combination with DNA-Damaging Agents: Cisplatin synergizes with RG7388 to induce apoptosis even in RG7388-resistant neuroblastoma cells harboring certain p53 mutations, potentially via enhanced DNA damage stress overriding mutant p53 dysfunction [8].
  • Combination with BH3-Mimetics: Inhibitors like Venetoclax (targeting Bcl-2) or S63845 (targeting Mcl-1) potentiate RG7388-induced apoptosis by lowering the apoptotic threshold. This is particularly relevant in cancers where p53 activation primarily upregiates pro-apoptotic BH3-only proteins like PUMA but not sufficiently to overcome anti-apoptotic Bcl-2 family members [8].
  • Immunomodulatory Effects: Beyond direct tumor cell killing, MDM2 inhibition, including RG7388, enhances tumor immunogenicity by upregulating major histocompatibility complex (MHC) class I/II expression and endogenous retroviral dsRNA, promoting interferon responses and interleukin-15 production. This supports combining RG7388 with immune checkpoint inhibitors [1] [7].

Table 3: RG7388-Induced Gene Expression Changes in Sensitive Cancer Cells

GeneProtein FunctionFold Change Post-RG7388Biological Consequence
p21CDK inhibitor↑↑↑ (10-50 fold)G1/S cell cycle arrest
BAXPro-apoptotic Bcl-2 effector↑↑ (5-20 fold)Mitochondrial outer membrane permeabilization (MOMP)
PUMABH3-only pro-apoptotic sensitizer↑↑↑ (10-100 fold)Neutralizes anti-apoptotic Bcl-2 proteins; activates BAX/BAK
MDM2E3 Ubiquitin Ligase (p53 regulator)↑↑ (5-15 fold)Part of negative feedback loop; biomarker of p53 activity
FASDeath Receptor↑ (2-5 fold)Extrinsic apoptosis pathway contribution

Properties

Product Name

RG7388

IUPAC Name

4-[[3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Molecular Formula

C31H29Cl2F2N3O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)

InChI Key

TVTXCJFHQKSQQM-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.